Salirasib

Vue d'ensemble

Description

Il a été étudié pour son potentiel dans le traitement de divers cancers, en particulier ceux avec des tumeurs RAS-positives . Le salirasib mime la cystéine farnésylée en C-terminal, commune à toutes les isoformes RAS, et entre en compétition avec le RAS farnésylé pour les sites de liaison sur la membrane plasmique, conduisant à la dégradation du RAS cytoplasmique actif .

Applications De Recherche Scientifique

In chemistry, it is used as a tool to study the RAS signaling pathway and its role in cell proliferation, differentiation, and apoptosis . In biology, salirasib has been shown to inhibit the growth and migration of tumor cells in vitro and in vivo, making it a promising candidate for cancer therapy . In medicine, this compound has been tested in clinical trials for the treatment of various cancers, including non-small-cell lung carcinoma and pancreatic adenocarcinoma . In industry, this compound is used in the development of targeted therapies for cancer treatment .

Mécanisme D'action

Target of Action

Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), primarily targets the RAS proteins . RAS proteins, including the isoforms KRAS, HRAS, and NRAS, are key downstream effectors of the epidermal growth factor (EGF) signaling pathway . They play crucial roles in regulating physiological cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound acts as an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It mimics the c-terminal farnesyl cysteine, which is common to all RAS isoforms, and competes with farnesylated RAS for putative-binding sites on the plasma membrane . This leads to the degradation of active cytoplasmic RAS , thereby inhibiting RAS-dependent cell growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting RAS proteins, this compound disrupts the normal functioning of this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . The drug’s suppressive effects on growth and migration of proliferating tumor cells have been observed in in vitro and in vivo models, including human glioblastoma .

Pharmacokinetics

In a clinical trial, this compound was administered orally at doses ranging from 100 mg to 1000 mg twice daily for 21 days in a 28-day regimen . The pharmacokinetics of this compound was evaluated on days 1 and 21 . The maximum concentration (Cmax) and the area under the curve (AUC inf) were maximal at 800 mg . No dose-limiting toxicity (DLT) was observed in any dosing group .

Result of Action

The administration of this compound results in a significant decrease in tumor growth rate . In a clinical trial involving Japanese patients with relapsed/refractory solid tumors, patients with KRAS mutations showed a median progression-free survival of 227 days . The drug was found to be safe and well-tolerated, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea .

Action Environment

The efficacy and safety of this compound have been evaluated in various environments, including in vitro models, in vivo models, and clinical trials . The drug’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells.

Méthodes De Préparation

Le salirasib peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la préparation de l'acide farnésylthiosalicylique par réaction du chlorure de farnésyle avec l'acide thiosalicylique en présence d'une base . Les conditions réactionnelles impliquent généralement l'utilisation d'un solvant organique tel que le dichlorométhane et d'une base comme la triéthylamine. La réaction est réalisée à température ambiante, et le produit est purifié par recristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Le salirasib subit plusieurs types de réactions chimiques, y compris des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des thiols ou des thioéthers .

Applications de recherche scientifique

En chimie, il est utilisé comme outil pour étudier la voie de signalisation RAS et son rôle dans la prolifération cellulaire, la différenciation et l'apoptose . En biologie, le this compound a montré qu'il inhibait la croissance et la migration des cellules tumorales in vitro et in vivo, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse . En médecine, le this compound a été testé dans des essais cliniques pour le traitement de divers cancers, notamment le carcinome bronchique non à petites cellules et l'adénocarcinome pancréatique . Dans l'industrie, le this compound est utilisé dans le développement de thérapies ciblées pour le traitement du cancer .

Mécanisme d'action

Le this compound exerce ses effets en délogeant toutes les isoformes de RAS des sites de liaison membranaire, inhibant ainsi la croissance des cellules cancéreuses stimulées par le RAS . Les cibles moléculaires du this compound comprennent les protéines RAS, qui sont des effecteurs en aval clés de la voie de signalisation du facteur de croissance épidermique . En bloquant l'association membranaire des protéines RAS, le this compound empêche l'activation de la voie de signalisation RAS, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose .

Comparaison Avec Des Composés Similaires

Le salirasib est unique parmi les inhibiteurs de RAS en raison de sa capacité à déloger toutes les isoformes de RAS des sites de liaison membranaire . D'autres composés similaires comprennent les inhibiteurs de la farnésyltransférase, qui bloquent la farnésylation des protéines RAS mais ne les délogent pas de la membrane . Cela rend le this compound plus efficace pour inhiber la voie de signalisation RAS et prévenir la croissance des cellules cancéreuses stimulées par le RAS . D'autres composés similaires comprennent le sotorasib, qui cible spécifiquement la mutation KRAS G12C, et le tipifarnib, qui inhibe la farnésyltransférase .

Activité Biologique

Salirasib, also known as S-trans, trans-farnesylthiosalicylic acid (FTS), is a synthetic derivative of thiosalicylic acid that has garnered attention for its potential therapeutic applications, particularly in oncology. Its primary mechanism involves the inhibition of Ras protein activation, which is frequently implicated in various cancers due to its role in cell signaling pathways that regulate growth and survival.

This compound functions primarily by disrupting the farnesylation of Ras proteins, which is essential for their localization and activity at the plasma membrane. This disruption leads to the inhibition of downstream signaling pathways associated with cell proliferation and survival. Specifically, this compound competes with the farnesylcysteine motif necessary for Ras membrane anchoring, effectively reducing its activity in cellular systems .

1. Induction of Apoptosis

Research has demonstrated that this compound can sensitize cancer cells to apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study indicated that when HCC cells were pretreated with this compound and subsequently exposed to TRAIL (TNF-related apoptosis-inducing ligand), there was a significant increase in apoptotic markers such as caspase-3/7 activity. This sensitization effect was observed across multiple HCC cell lines, including HepG2, Hep3B, and Huh7 .

2. Impact on Survivin Expression

This compound has been shown to downregulate survivin, an inhibitor of apoptosis that is often overexpressed in cancer cells. The reduction in survivin levels correlates with enhanced apoptosis in this compound-treated cells. Specifically, after 48 hours of treatment with 150 µM this compound, survivin mRNA levels decreased by 60%, 70%, and 45% in HepG2, Hep3B, and Huh7 cells respectively .

Table 1: Effects of this compound on Apoptosis Induction

| Cell Line | Caspase-3/7 Activity (Fold Increase) | Survivin mRNA Reduction (%) |

|---|---|---|

| HepG2 | 9.0 | 60 |

| Hep3B | 8.5 | 70 |

| Huh7 | 5.5 | 45 |

This table summarizes the findings from experiments assessing the apoptotic effects of this compound on different HCC cell lines.

Clinical Studies

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory hematological malignancies. The results indicated that this compound was well tolerated among participants and exhibited modest anti-tumor activity. Notably, the study highlighted that while this compound's direct inhibition of Ras-mediated growth was significant, further research is necessary to optimize its application in clinical settings .

Propriétés

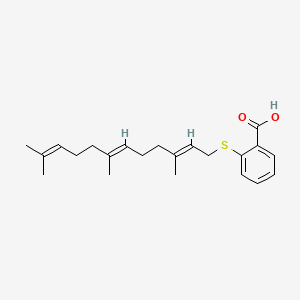

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUILNKCFCLNXOK-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025654 | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162520-00-5 | |

| Record name | Farnesylthiosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salirasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salirasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salirasib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.